molecular formula C23H28N2O2 B2859068 N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide CAS No. 946270-08-2

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide

Cat. No.: B2859068
CAS No.: 946270-08-2
M. Wt: 364.489
InChI Key: HRRQHHZXXYAHSM-UHFFFAOYSA-N
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Description

N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C23H28N2O2 and its molecular weight is 364.489. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Characterization

A variety of methodologies have been developed for the synthesis of tetrahydroquinoline derivatives, showcasing their significance in chemical research. For instance, a convenient synthetic method has led to new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline compounds, highlighting the versatility of tetrahydroquinoline frameworks in generating heterocyclic compounds with potential for pharmacological activity investigation (Zaki, Radwan, & El-Dean, 2017). Additionally, the development of isoquinoline-based fluorescent zinc sensors derived from TPEN illustrates the application of tetrahydroquinoline analogs in the creation of bioactive molecules with specific binding capabilities (Mikata, Yamanaka, Yamashita, & Yano, 2008).

Biological Evaluation and Potential Applications

The exploration of tetrahydroquinoline derivatives extends into the evaluation of their biological activities. For example, novel 4-oxoquinazoline-based N-hydroxypropenamides have been synthesized and evaluated for their inhibitory activities against histone deacetylase (HDAC), demonstrating the therapeutic potential of tetrahydroquinoline derivatives in cancer treatment (Anh et al., 2021). Furthermore, the development of novel isoquinoline derivatives with antimicrobial properties showcases the application of these compounds in addressing infectious diseases, highlighting the broad-spectrum bactericidal activity of certain tetrahydroquinoline derivatives (Galán et al., 2013).

Advanced Materials and Methodologies

The research on tetrahydroquinoline derivatives also contributes to the development of advanced materials and methodologies. For instance, the rhodium(I)-catalyzed hydroaminomethylation of 2-isopropenylanilines offers a novel route to 1,2,3,4-tetrahydroquinolines, presenting an atom-economical approach for the synthesis of complex molecules (Vieira & Alper, 2007). Additionally, the use of cobalt-catalyzed selective synthesis techniques for creating isoquinolines via picolinamide as a traceless directing group illustrates the innovation in catalytic systems for the efficient synthesis of heterocyclic compounds (Kuai et al., 2017).

Properties

IUPAC Name

N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O2/c1-17(2)14-15-25-21-11-10-20(16-19(21)9-13-23(25)27)24-22(26)12-8-18-6-4-3-5-7-18/h3-7,10-11,16-17H,8-9,12-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRQHHZXXYAHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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